molecular formula C19H27N3O2 B2949649 tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate CAS No. 1286264-38-7

tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate

Cat. No. B2949649
CAS RN: 1286264-38-7
M. Wt: 329.444
InChI Key: PHONJTARMNLENE-QAQDUYKDSA-N
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Description

Tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate is a chemical compound that has gained significant importance in scientific research due to its unique properties. It is a carbamate derivative that is synthesized using a specific method and has various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate involves its interaction with specific enzymes or receptors. The compound acts as a competitive inhibitor of enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase by binding to their active sites. It also exhibits its anticancer and antifungal activities by interacting with specific receptors or enzymes in cancer and fungal cells.
Biochemical and Physiological Effects:
Tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate has various biochemical and physiological effects. It has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the body such as muscle relaxation, increased heart rate, and improved cognitive function. The compound has also been found to inhibit the activity of carbonic anhydrase, which is an enzyme involved in the regulation of pH in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate in lab experiments is its potent inhibitory activity against various enzymes. This makes it an ideal tool for the study of protein-ligand interactions and receptor binding assays. However, one of the limitations of using this compound is its high cost and limited availability. It is also important to note that the compound should be handled with care as it is toxic and can cause harm to the environment.

Future Directions

There are various future directions for the use of tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate in scientific research. One direction is the synthesis of new compounds that have potential pharmacological activities. Another direction is the study of the compound's interaction with specific receptors or enzymes in cancer and fungal cells. The compound's potential as a therapeutic agent for various diseases such as Alzheimer's disease, cancer, and fungal infections can also be explored. Additionally, the compound's toxicity and environmental impact can be further studied to ensure safe handling and disposal.
Conclusion:
Tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate is a carbamate derivative that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound's potent inhibitory activity against various enzymes and its potential as a therapeutic agent for various diseases make it an important tool for scientific research.

Synthesis Methods

The synthesis of tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate involves the reaction of tert-butyl (1R*,4R*)-4-aminocyclohexylcarbamate with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a specific temperature and for a specific time. The resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.

Scientific Research Applications

Tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate has various applications in scientific research. It is used as a ligand in the synthesis of various compounds that have potential pharmacological activities. It is also used as a tool in the study of protein-ligand interactions and receptor binding assays. The compound has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It has also been shown to have anticancer and antifungal activities.

properties

IUPAC Name

tert-butyl N-[4-[(4-cyanophenyl)methylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-19(2,3)24-18(23)22-17-10-8-16(9-11-17)21-13-15-6-4-14(12-20)5-7-15/h4-7,16-17,21H,8-11,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHONJTARMNLENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-(4-cyanobenzylamino)cyclohexylcarbamate

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